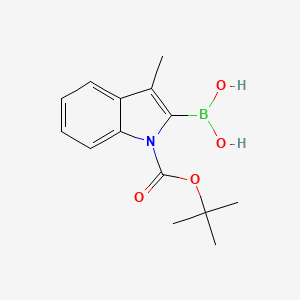

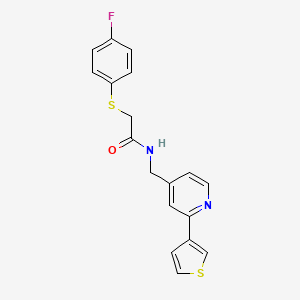

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid” is a chemical compound. The tert-butoxycarbonyl (Boc) group is commonly used as a protective group for amino groups in peptide synthesis . The Boc group is also used for the protection of hydroxy groups . It is stable under basic hydrolysis conditions and catalytic reduction conditions, and is inert against various nucleophiles .

Synthesis Analysis

The synthesis of compounds with the Boc group can be advantageous in several cases, such as the synthesis of hydrophobic peptides and peptides containing ester and thioester moieties . The primary challenge of using Boc SPPS is the need for treatment of the resin-bound peptide with hazardous hydrogen fluoride (HF), which requires special equipment .Chemical Reactions Analysis

The Boc group can be removed via β-elimination under strongly basic conditions, most commonly using piperidine . The stepwise removal of Boc is achieved by treatment with acid, most often TFA, which is a strong acid, but a relatively weak nucleophile .Aplicaciones Científicas De Investigación

N-tert-Butoxycarbonylation of Amines

The heteropoly acid H3PW12O40 serves as an efficient catalyst for N-tert-butoxycarbonylation of primary and secondary amines, using di-tert-butyl dicarbonate at room temperature with rapid reaction times. This process avoids producing unwanted side products like isocyanates, ureas, and N,N-di-tert-butoxycarbonyls. It chemoselectively yields N-Boc derivatives from chiral a-amino alcohols and esters. The N-Boc moiety is crucial for peptide synthesis as it resists racemization, and the tert-butoxycarbonyl group can be cleaved using various acids, making it a pivotal amine protecting group in organic synthesis (Heydari et al., 2007).

Thermal Decomposition of tert-Butoxycarbonyl Polymers

The tert-butoxycarbonyl (BOC) group is often employed in organic synthesis and polymer chemistry as a protective group for functional groups. Radical polymerization and copolymerizations involving 2-(tert-butoxycarbonyloxy)ethyl methacrylate (BHEMA) were studied to understand the thermal decomposition behavior of such polymers. The BOC group in the polymer side chains deprotects at around 200°C, releasing isobutene and carbon dioxide, regardless of the structure of the repeating units. This deprotection allows for the subsequent synthesis of poly(2-hydroxyethyl methacrylate) via the BOC group removal from PBHEMA (Jing et al., 2019).

Facile Synthesis of Deaza-Analogues of Topsentin

A series of substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates were synthesized, which are deaza-analogues of the bisindole alkaloid topsentin. Despite the majority of the derivatives showing no significant activity in anticancer assays, one compound exhibited moderate activity against certain cancer cell lines, demonstrating the potential of the tert-butoxycarbonyl group in the development of bioactive compounds (Carbone et al., 2013).

Selective Deprotection of N-Boc Catalyzed by Silica Gel

The tert-butoxycarbonyl (Boc) group is widely used in organic synthesis as a protective group for amines and amino acids. A new method involving silica gel in refluxing toluene was reported for the deprotection of the N-Boc group, achieving high yields in a simple and convenient manner. This method was effective for N-Boc protected indoline and benzylamine, which are typically resistant to deprotection, showcasing the versatility of the Boc group in synthesis (Min, 2007).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

[3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18BNO4/c1-9-10-7-5-6-8-11(10)16(12(9)15(18)19)13(17)20-14(2,3)4/h5-8,18-19H,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAXOMSKZQLWTCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C2=CC=CC=C2N1C(=O)OC(C)(C)C)C)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18BNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.11 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(tert-Butoxycarbonyl)-3-methyl-1H-indole-2-boronic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1'-(2-Methoxybenzoyl)spiro[chromane-2,4'-piperidine]-4-one](/img/structure/B2568440.png)

![(Z)-4-(4-imidazo[1,2-a]pyridin-2-ylanilino)-4-oxobut-2-enoic acid](/img/structure/B2568442.png)

![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2568444.png)

![3-(1-(2-(3-(trifluoromethyl)phenyl)acetyl)piperidin-4-yl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2568446.png)

![[(Z)-[1-[(3-chlorophenyl)methyl]-2-oxoindol-3-ylidene]amino] 3-chloropropanoate](/img/structure/B2568449.png)

![2-(3-((4-Chlorophenyl)thio)propanamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2568453.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2568458.png)

![2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2568459.png)

![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2568461.png)

![(3-benzyl-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydro-8H-imidazo[2,1-f]purin-8-yl)acetic acid](/img/structure/B2568462.png)